3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents to introduce the desired functional groups while protecting others. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid involves radical bromination and a four-step route from 1,3,5-benzenetricarboxylic acid . Similarly, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized through alkylation and selective cleavage steps . These methods could potentially be adapted for the synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can be characterized using various spectroscopic techniques. For example, the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been studied using DFT calculations and FT-IR spectroscopy . These techniques could be applied to determine the structure of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Chemical Reactions Analysis
The chemical reactions of related compounds often involve the formation or cleavage of bonds to introduce new functional groups. The synthesis of amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes demonstrates the conversion of amino groups into tert-butyl-NNO-azoxy groups . This type of functional group transformation could be relevant for reactions involving 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their practical applications. The study of 3,5-di-tert-butyl-4-hydroxybenzoic acid includes an analysis of its vibrational spectra, NMR data, HOMO-LUMO energy gap, and non-linear optical properties . These properties are essential for understanding the behavior of the compound in different environments and can provide insights into the properties of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Scientific Research Applications
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tert-Butyloxycarbonyl-protected amino acid ionic liquids : These are derived from commercially available tert-butyloxycarbonyl-protected amino acids and have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
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4-[(tert-Butoxycarbonyl)amino]benzoic acid : This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
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tert-Butyloxycarbonyl-protected amino acid ionic liquids : These are derived from commercially available tert-butyloxycarbonyl-protected amino acids and have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
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4-[(tert-Butoxycarbonyl)amino]benzoic acid : This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
Safety And Hazards
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid has low toxicity, but safety precautions should still be taken when handling and storing it. It should be stored in a dry, cool, well-ventilated place, away from sources of ignition and oxidizing agents . It is also recommended to wear gloves and eye protection to avoid contact with skin and eyes .
properties
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDWMAMCZQDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617123 | |
Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid | |
CAS RN |
66636-17-7 | |
Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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